molecular formula C7H7F3N2O B1409262 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine CAS No. 1227571-99-4

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1409262
CAS No.: 1227571-99-4
M. Wt: 192.14 g/mol
InChI Key: SBLYITPOINEJHG-UHFFFAOYSA-N
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Description

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2O. It is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group at the 5-position, and an amine group at the 2-position of a pyridine ring.

Biochemical Analysis

Biochemical Properties

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound acts as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, this compound has been found to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to influence cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the compound has been found to inhibit the activity of certain kinases, thereby affecting phosphorylation events and subsequent signaling cascades. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its pharmacological and toxicological properties. Different dosages of the compound have been administered to animals, revealing a range of effects. At lower doses, this compound has been found to exert beneficial effects on certain physiological processes, such as reducing inflammation and modulating immune responses. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound can influence the activity of coenzymes and cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its entry into different cellular compartments. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall activity within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its intended site of action. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Chemical Reactions Analysis

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Properties

IUPAC Name

4-methoxy-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLYITPOINEJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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